1,3-Dimethylisobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylisobenzofuran is a chemical compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds containing fused benzene and furan rings this compound is characterized by the presence of two methyl groups attached to the benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethylisobenzofuran can be synthesized through various methods. One common approach involves the reaction of methyl 2-formylbenzoate with aryl metal species in a one-pot synthesis . This method allows for the efficient preparation of symmetric and unsymmetric 1,3-diarylisobenzofurans.
Another method involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This environmentally benign procedure transforms indane derivatives into isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of subcritical water and molecular oxygen provides an eco-friendly and cost-effective approach for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione.
Cycloaddition: It can participate in cycloaddition reactions with other compounds, such as isobenzofulvene.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Cycloaddition: Reactions with isobenzofulvene are typically carried out under controlled conditions to ensure regioselectivity.
Major Products
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylisobenzofuran has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Dimethylisobenzofuran involves its interaction with molecular targets and pathways. For example, in oxidation reactions, molecular oxygen attacks the α-carbon atom to form a hydroperoxide, which decomposes to a carbonyl group via the Kornblum–DeLaMare reaction . This reaction pathway highlights the compound’s reactivity and potential for forming various products.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylisobenzofuran can be compared with other similar compounds, such as:
Isobenzofuranone: Shares a similar core structure but lacks the methyl groups.
Isochromenone: Another benzofuran derivative with different substituents.
Dothideomynone A: A natural product with a similar isobenzofuranone skeleton.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
61200-11-1 |
---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1,3-dimethyl-2-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-6H,1-2H3 |
InChI-Schlüssel |
OGPQLRAVDCGWTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CC2=C(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.